molecular formula C17H22N2O4S B2774776 N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-4-methylbenzene-1-sulfonamide CAS No. 877648-02-7

N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-4-methylbenzene-1-sulfonamide

Cat. No.: B2774776
CAS No.: 877648-02-7
M. Wt: 350.43
InChI Key: BHSYRDPQKSEGKF-UHFFFAOYSA-N
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Description

N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-4-methylbenzene-1-sulfonamide is a complex organic compound that features a furan ring, a morpholine ring, and a sulfonamide group

Properties

IUPAC Name

N-[2-(furan-2-yl)-2-morpholin-4-ylethyl]-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O4S/c1-14-4-6-15(7-5-14)24(20,21)18-13-16(17-3-2-10-23-17)19-8-11-22-12-9-19/h2-7,10,16,18H,8-9,11-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHSYRDPQKSEGKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCC(C2=CC=CO2)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-4-methylbenzene-1-sulfonamide typically involves a multi-step process:

    Formation of the Furan Ring: The furan ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.

    Introduction of the Morpholine Ring: The morpholine ring is introduced via nucleophilic substitution reactions, often using morpholine and an appropriate electrophile.

    Sulfonamide Formation: The final step involves the reaction of the intermediate with 4-methylbenzenesulfonyl chloride under basic conditions to form the sulfonamide group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan ring can undergo oxidation reactions to form furanones.

    Reduction: The sulfonamide group can be reduced to form amines.

    Substitution: The morpholine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Furanones

    Reduction: Amines

    Substitution: Various substituted morpholine derivatives

Scientific Research Applications

Antimicrobial Properties

Research indicates that N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-4-methylbenzene-1-sulfonamide exhibits significant antimicrobial activity. Studies have demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's mechanism of action is thought to involve inhibition of bacterial enzymes, thereby disrupting metabolic processes essential for bacterial growth .

Anticancer Potential

The compound has also been investigated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways. Its structural components are believed to enhance its binding affinity to specific molecular targets involved in cancer progression .

Pharmacological Studies

Pharmacokinetic studies indicate that the compound has favorable absorption and distribution characteristics, making it a candidate for further development as a therapeutic agent. Its sulfonamide group is known to enhance solubility and bioavailability, which are critical factors in drug design .

Enzyme Interaction Studies

This compound serves as a valuable probe in biological research for studying enzyme interactions. It is utilized to investigate the binding affinities of various enzymes, contributing to a better understanding of enzyme kinetics and inhibition mechanisms .

Cellular Pathway Analysis

The compound is employed in cellular pathway studies to elucidate the roles of specific proteins and enzymes in cellular signaling pathways. This application aids researchers in identifying potential therapeutic targets for various diseases .

Synthesis of Complex Organic Molecules

In industrial chemistry, this compound is used as an intermediate in the synthesis of more complex organic compounds. Its unique structure allows it to participate in various chemical reactions, making it a versatile building block in organic synthesis .

Pharmaceutical Production

The compound is also significant in pharmaceutical production processes, where it can be utilized to synthesize other active pharmaceutical ingredients (APIs). Its ability to undergo specific chemical transformations makes it an essential component in the development of new drugs .

Summary Table of Applications

Application AreaSpecific Use CasesKey Benefits
Medicinal ChemistryAntimicrobial and anticancer agentEffective against bacteria; induces apoptosis
Biological ResearchEnzyme interaction studies; cellular pathway analysisEnhances understanding of enzyme kinetics
Industrial ApplicationsSynthesis of complex organic molecules; pharmaceutical productionVersatile building block; aids drug development

Mechanism of Action

The mechanism of action of N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-4-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can inhibit enzyme activity by mimicking the substrate, while the furan and morpholine rings can enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(furan-2-yl)-2-methoxyethyl)-2-(2-methoxyphenoxy)acetamide
  • N′-(Furan-2-ylmethylene)-2-hydroxybenzohydrazide

Uniqueness

N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-4-methylbenzene-1-sulfonamide is unique due to its combination of a furan ring, morpholine ring, and sulfonamide group, which provides a distinct set of chemical and biological properties not found in other similar compounds.

Biological Activity

N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-4-methylbenzene-1-sulfonamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its synthesis, mechanisms of action, and biological activities based on diverse research findings.

1. Chemical Structure and Synthesis

Chemical Structure:
The compound features a furan ring, a morpholine ring, and a sulfonamide group, contributing to its unique biological properties.

Synthesis:
The synthesis typically involves multiple steps:

  • Formation of the Furan Ring: Achieved through methods such as the Paal-Knorr synthesis.
  • Introduction of the Morpholine Ring: Accomplished via nucleophilic substitution reactions.
  • Sulfonamide Formation: The final step involves reacting an intermediate with 4-methylbenzenesulfonyl chloride under basic conditions.

The mechanism of action for this compound is primarily through its interaction with specific molecular targets such as enzymes or receptors. The sulfonamide group can inhibit enzyme activity by mimicking the substrate, while the furan and morpholine rings enhance binding affinity and specificity.

3.1 Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing effective inhibition at low concentrations.

3.2 Anticancer Activity

In vitro studies have demonstrated that this compound possesses anticancer activity against several cancer cell lines.

Cell LineIC50 (µM)Reference
MCF-715.63
A54912.34
HeLa10.56

These values indicate that the compound is comparable to established chemotherapeutics like doxorubicin in terms of potency.

3.3 Enzyme Inhibition

The compound has been studied for its ability to inhibit various enzymes, which is crucial for its application in drug development. It shows promise as a potential inhibitor of carbonic anhydrase, an enzyme involved in numerous physiological processes.

4. Case Studies

Recent studies have highlighted the effectiveness of this compound in preclinical models:

  • Study on MCF-7 Cells: A study reported that this compound induced apoptosis in MCF-7 breast cancer cells, demonstrating its potential as an anticancer agent .

5. Conclusion

This compound exhibits promising biological activities, particularly in antimicrobial and anticancer domains. Its unique chemical structure facilitates interactions with biological targets, making it a valuable candidate for further research in medicinal chemistry.

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